molecular formula C5H7NO B082004 Tetrahydrofuran-3-carbonitrile CAS No. 14631-44-8

Tetrahydrofuran-3-carbonitrile

Cat. No. B082004
CAS RN: 14631-44-8
M. Wt: 97.12 g/mol
InChI Key: OANDNNNKGULGJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrofuran-3-carbonitrile derivatives can be achieved through diverse synthetic routes. One notable method involves a three-component condensation reaction, where β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes are reacted in the presence of piperidine. This process generates two C-C and one C-O bond via a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021). Another approach for tetrahydrofuran synthesis involves the dehydration of 1,4-butanediol in high-temperature water without added catalysts, showcasing an equilibrium yield of up to 94% (Hunter et al., 2006).

Molecular Structure Analysis

Structural analyses of tetrahydrofuran-3-carbonitrile derivatives often involve X-ray diffraction techniques to confirm their molecular configurations. For instance, the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile, which involves intramolecular tetrahydrofuran formation, was confirmed by single-crystal X-ray structure determination, highlighting the importance of precise structural characterization in organic synthesis (Verboom et al., 2010).

Chemical Reactions and Properties

Tetrahydrofuran-3-carbonitrile participates in various chemical reactions, leveraging its functional groups for further transformations. Notably, oxidative cyclization reactions using manganese(III) acetate have been employed to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles, demonstrating the compound's reactivity and versatility in creating complex molecules (Yılmaz et al., 2005).

Physical Properties Analysis

The physical properties of tetrahydrofuran-3-carbonitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthetic procedures. However, specific details on these properties require further research and are often determined based on the specific substituents present in the molecule.

Chemical Properties Analysis

The chemical properties of tetrahydrofuran-3-carbonitrile, including reactivity, stability, and compatibility with various reagents, are pivotal for its application in organic synthesis. For example, its participation in NHC-Ag(I)-catalyzed three-component 1,3-dipolar cycloaddition reactions showcases its reactivity and potential for synthesizing polysubstituted dihydro-/tetrahydrofurans with high regio- and diastereoselectivities (Liu et al., 2015).

Scientific Research Applications

  • Improved Synthesis of Derivatives : One study improved the synthetic route of (S)-1-(Tetrahydrofuran-2-yl) ethanone from Tetrahydrofuran-2-carbonitrile, achieving a total yield of up to 68% (Chai Hong-we, 2015).

  • Synthesis of Carbonitrile Derivatives : A study synthesized and analyzed dihydrofuran carbonitrile derivatives, with an emphasis on their structural properties and reactivity parameters based on X-ray crystallographic data (V. Rajni Swamy et al., 2020).

  • Incorporation in Polymer Synthesis : Another research involved the synthesis of 3,3-Difluorocyclobutene-1-carbonitrile (DFCB) using Tetrahydrofuran and its use in copolymerizations, showing varying yields based on the electronic characteristics of comonomers (H. K. Hall & Y. Okamoto, 1974).

  • Use in Catalytic Reactions : Tetrahydrofuran was used in the preparation of a polystyrene-supported palladium complex, which acted as an efficient catalyst for Heck and Suzuki reactions (Fen-Tair Luo et al., 2005).

  • Biological Activity Studies : A study focused on synthesizing various furan derivatives, including Tetrahydrofuran carbonitriles, and evaluating their antibacterial and antifungal activities (E. Loğoğlu et al., 2010).

  • Ring Transformation and Reactions : Research on 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles showed their thermal aromatization to 2-aminofuran-3-carbonitriles, exploring the subsequent chemical transformations (V. Arán et al., 1984).

  • Regioselective Cleavage Studies : A study investigated the cleavage of Tetrahydrofurans with proximate functional groups, leading to trifunctionalized derivatives, highlighting its utility in organic synthesis (Pascal Mimero et al., 1995).

  • Synthesis of Heterocycles : Manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes were studied for the synthesis of 4,5-dihydrofuran-3-carbonitriles, demonstrating a broad application in heterocyclic chemistry (M. Yılmaz et al., 2005).

  • Investigation of Infrared Spectra and Structure : The study of infrared spectral data for metallated acetonitrile in Tetrahydrofuran revealed insights into the structural and electronic characteristics of carbanions (I. Juchnovski et al., 1978).

  • Oxidative C-H/N-H Cross-Coupling : A novel catalytic oxidative amination of Tetrahydrofuran was developed, demonstrating the application of Tetrahydrofuran in organic synthesis and drug development (Lingling Zhang et al., 2017).

Safety And Hazards

Tetrahydrofuran-3-carbonitrile is associated with several hazards. It has been assigned the GHS06 and GHS07 pictograms . The compound is associated with hazard statements H301, H302, H311, H320, H331 . Precautionary statements associated with the compound include P202, P261, P280, P301, P301, P310, P311 .

Future Directions

The global Tetrahydrofuran market stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 . This suggests that there may be increased interest and research in compounds related to tetrahydrofuran, such as Tetrahydrofuran-3-carbonitrile.

properties

IUPAC Name

oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANDNNNKGULGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436820
Record name tetrahydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-carbonitrile

CAS RN

14631-44-8
Record name tetrahydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Przyborowski, R Klajn, A Kwast - Synlett, 2000 - thieme-connect.com
… important structural fragment of many natural products and that there are numerous substituted tetrahydrofurans reported, 2-monosubstituted derivatives of tetrahydrofuran-3-carbonitrile …
Number of citations: 3 www.thieme-connect.com
MS Moustafa, SM Al-Mousawi, MH Elnagdi - Croatica Chemica Acta, 2016 - hrcak.srce.hr
Simple and efficient routes for the preparation of 2-amino-5-phenyl-4, 5-dihydrofuran-3-carbonitrile (12), 2-oxo-5-phenyl-tetrahydrofuran-3-carbonitrile (13) and the 3, 5-diaminopyrazole …
Number of citations: 2 hrcak.srce.hr
JA Terrett, H Chen, DG Shore, E Villemure… - Journal of medicinal …, 2021 - ACS Publications
Transient receptor potential ankyrin 1 (TRPA1) is a nonselective calcium-permeable ion channel highly expressed in the primary sensory neurons functioning as a polymodal sensor for …
Number of citations: 17 pubs.acs.org
MS Moustafa, SM Al-Mousawi… - Mini Reviews in …, 2018 - ingentaconnect.com
… However, when the reaction mixture was kept at room temperature for 4 h secondary reaction of hydrolysis to 2-oxo-5-phenyltetrahydrofuran-3-carbonitrile 101 had occurred. It is as…
Number of citations: 6 www.ingentaconnect.com
G Galley, PG Jones, M Pätzel - Tetrahedron: Asymmetry, 1996 - Elsevier
… 4-Hydroxy-2-hydroxymethyl-5-methoxy-5-methyl-tetrahydrofuran-3-carbonitrile 7: To a solution of 6 (0.5 retool, 106 rag) in methanol (5 ml) was added p-toluenesulfonic acid (20 rag) …
Number of citations: 28 www.sciencedirect.com
HMF Madkour, ASH Elgazwy - Current Organic Chemistry, 2007 - ingentaconnect.com
… A simple synthesis of 2-substituted tetrahydrofuran-3carbonitrile 142 is achieved by generation the alkoxide 141 under a phase transfer condition via reaction between 4…
Number of citations: 11 www.ingentaconnect.com
MH Keylor, A Gulati, SD Kattar… - Journal of medicinal …, 2021 - ACS Publications
The leucine-rich repeat kinase 2 (LRRK2) protein has been genetically and functionally linked to Parkinson’s disease (PD), a disabling and progressive neurodegenerative disorder …
Number of citations: 21 pubs.acs.org
AM El-Sayed, OA Abd Allah, AMM El-Saghier… - Journal of …, 2014 - hindawi.com
… Liquid-liquid PTC reaction of 4-chlorobutyronitrile 42 with nonenolizable aldehydes 43 via sequence of an addition cyclization reaction gave tetrahydrofuran-3-carbonitrile derivative 44 […
Number of citations: 7 www.hindawi.com
C Mazal, J Jonas, Z Žák - Tetrahedron, 2002 - Elsevier
… Both the isomers of 5 gave the same product, a (2′R ∗ ,3S ∗ ,3′S ∗ )-2-oxo-3-(4′-oxo-5′-oxa-1′-azaspiro[2,4]hept-2′-yl)tetrahydrofuran-3-carbonitrile. The exclusivity of this …
Number of citations: 17 www.sciencedirect.com
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org

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